1,2,7,8-Tetrabromodibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,7,8-tetrabromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br4O/c13-6-1-2-9-11(12(6)16)5-3-7(14)8(15)4-10(5)17-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYJKQXKKDTMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=CC(=C(C=C32)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233796 | |
| Record name | 1,2,7,8-Tetrabromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84761-80-8 | |
| Record name | 1,2,7,8-Tetrabromodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,7,8-Tetrabromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60233796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Environmental Occurrence and Distribution of 1,2,7,8 Tetrabromodibenzofuran
Presence in Abiotic Environmental Matrices
The distribution of 1,2,7,8-Tetrabromodibenzofuran and related compounds in non-living environmental media is a key indicator of their sources and transport pathways.
Polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs are found in the atmosphere, with atmospheric transport considered a major route for their widespread dispersal. well-labs.com Their presence in the air is often associated with emissions from combustion and incineration processes. well-labs.com A positive correlation has been observed between atmospheric concentrations of polybrominated diphenyl ethers (PBDEs) and PBDD/Fs, suggesting that these compounds may be released as impurities in PBDE products or formed during the combustion of plastics containing PBDEs. pops.int
Studies have detected PBDFs in various atmospheric conditions:
Ambient Air: In one study, only a single 2,3,7,8-substituted PBDF congener was detected in ambient air samples. inchem.org Automobile exhaust has been identified as a potential diffuse source of PBDDs/PBDFs when halogenated scavengers are used in gasoline. inchem.org
Remote Atmosphere: The detection of PBDFs in remote locations indicates their capacity for long-range environmental transport. Monitoring at a remote station in northern Finland revealed the presence of ∑PBDFs at concentrations of 39–91 fg/m³, while PBDDs were below detection limits. pops.int Similarly, air masses measured over the ocean near Taiwan contained detectable levels of highly brominated PBDF congeners, with a mean PBDD/F concentration higher than in the rural terrestrial atmosphere, suggesting that these pollutants can reach remote ocean sites via atmospheric transport. pops.int
The analysis of these compounds in ambient air typically involves sampling methods that capture both gaseous and particle-adsorbed phases, as the distribution between these phases varies with the degree of bromination. well-labs.com
Soil and sediments act as environmental sinks for persistent organic pollutants like PBDFs. researchgate.net The contamination of these matrices often originates from industrial activities and waste disposal. researchgate.netresearchgate.net
Research at an intensive electronic waste (e-waste) recycling site in Southern China found the sum of eight 2,3,7,8-substituted PBDD/F congeners in top soils to be in the range of 19.6–3793 ng kg⁻¹ dry weight (dw). researchgate.net The concentration in surface sediment at the same site was 527 ng kg⁻¹ dw, levels substantially higher than at reference sites. researchgate.net This indicates that improper e-waste handling, such as acid leaching, can directly contaminate soils. researchgate.net
In historical sediment cores, levels of PBDFs have been observed to be higher than those of PBDDs in recent decades. pops.int While specific concentration data for this compound is often part of a total measurement of PBDD/Fs, the presence of these compounds in soil and sediment is well-documented. researchgate.netresearchgate.net The application of sewage sludge, or biosolids, to land is another pathway for the introduction of these compounds into the soil. acs.org
Wastewater treatment plants (WWTPs) play a significant role in the accumulation of PBDFs. Given that substantial amounts of PBDEs are found in wastewater, the co-occurrence of PBDD/Fs is highly likely. acs.org The insoluble residue from wastewater treatment, known as sewage sludge or biosolids, can concentrate these persistent compounds. acs.orgnih.gov
A 2001 national survey of U.S. biosolids provides detailed insight into the prevalence of PBDD/Fs. acs.orgnih.gov In this study, this compound (referred to as 2,3,7,8-TeBDF in the source) was detected in 100% of the composite biosolids samples analyzed. acs.org The concentration and detection frequencies of several PBDFs from this survey are detailed below.
| Compound | Avg. Concentration (ng/kg dw) | Concentration Range (ng/kg dw) | Detection Frequency (%) |
| This compound (as 2,3,7,8-TeBDF) | 9 | 5 - 17 | 100 |
| 1,2,3,7,8-Pentabromodibenzofuran (PeBDF) | 27 | 10 - 45 | 40 |
| 2,3,4,7,8-PeBDF | 60 | 6 - 200 | 100 |
| 1,2,3,4,7,8-Hexabromodibenzofuran (HxBDF) | 330 | 40 - 1290 | Not specified |
| 1,2,3,4,6,7,8-Heptabromodibenzofuran (HpBDF) | 9,540 | 580 - 40,900 | Not specified |
| Data sourced from a 2001 U.S. EPA National Sewage Sludge Survey. acs.orgnih.gov |
The study found that the total mean concentration of detected PBDDs and PBDFs was 10,000 ng/kg dw, with PBDFs being significantly more abundant than PBDDs. acs.orgnih.gov The ratio of PBDD/Fs to PBDEs in these biosolids was 55 times higher than in commercial PBDE formulations, suggesting potential transformation of PBDEs or additional environmental sources of PBDD/Fs. acs.org
Thermal processes are a primary source of PBDD/F formation. These compounds can be generated during the incineration of municipal solid waste and e-waste, as well as in accidental fires involving plastics containing BFRs. researchgate.netpops.intpops.int
Waste Incineration: PBDD/Fs are formed during the pyrolysis and combustion of materials like waste printed circuit boards and the flame retardant tetrabromobisphenol A (TBBPA). pops.int The congener profile and yield of PBDD/Fs can be affected by the presence of oxygen and the combustion temperature. pops.int
Fire Residues: Uncontrolled burning, such as in residential fires, can produce high amounts of PBDD/Fs, which contaminate fire residues and pose a risk to the environment and emergency responders. pops.int 2,3,7,8-Tetrabromodibenzofuran (B3055897) has been specifically identified as a compound found in fly ash. annualreviews.org
Wastewater and Sewage Sludge
Detection in Biotic Matrices
The presence of this compound in living organisms is a consequence of its release into the environment and its subsequent uptake through the food web.
Aquatic ecosystems are particularly susceptible to contamination by persistent organic pollutants. PBDFs have been detected in various aquatic species, indicating their bioavailability.
Fish: Studies on the early-life stage of the Japanese medaka fish have demonstrated the uptake and toxicity of several 2,3,7,8-substituted PBDFs. researchgate.net In these studies, this compound (referred to as 2,3,7,8-Tetrabromodibenzofuran) was shown to cause toxic effects typical of dioxin-like compounds. researchgate.netasiaresearchnews.com Research has also shown that 2,3,7,8-Tetrabromodibenzofuran (TBDF) and other PBDFs have been detected in fish and shellfish intended for human consumption. nih.gov An analysis of various food items found that 2,3,7,8-TeBDF was one of the most frequently detected congeners in fish, shellfish, and other animal products. pops.int
| Compound | Test Organism | Endpoint | Relative Potency (REP) vs. TCDD |
| This compound (as 2,3,7,8-TeBDF) | Japanese medaka (Oryzias latipes) | 20% lethality (egg) | 0.92 |
| 1,2,3,7,8-Pentabromodibenzofuran | Japanese medaka (Oryzias latipes) | 20% lethality (egg) | 0.19 |
| 2,3,4,7,8-Pentabromodibenzofuran | Japanese medaka (Oryzias latipes) | 20% lethality (egg) | 0.55 |
| Data from early-life stage toxicity tests. researchgate.netasiaresearchnews.com The REP value compares the toxicity to that of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). |
Marine Mammals: As apex predators, marine mammals are vulnerable to the bioaccumulation and biomagnification of persistent organic pollutants through their diet. ospar.org While specific data on this compound in marine mammals is limited, monitoring programs for compounds like PCBs and PBDEs in species such as seals, dolphins, and whales highlight the potential for accumulation of halogenated compounds at the top of the marine food web. ospar.orgfrontiersin.org The detection of PBDFs in lower trophic level organisms like fish and shellfish suggests a pathway for exposure to marine mammals. pops.intnih.gov
Terrestrial Organisms (e.g., Lichens)
Lichens, which are symbiotic organisms composed of a fungus and an alga or cyanobacterium, are known to accumulate airborne pollutants. pops.intbluesign.com They are often utilized as bioindicators for environmental contamination. While dibenzofurans are naturally produced by a variety of organisms including lichens, the polybrominated forms are primarily of anthropogenic origin. diva-portal.orgdiva-portal.org
Research has confirmed the presence of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in lichens. For instance, a study conducted in the Antarctic coastal environment identified PBDD/Fs in lichen samples at concentrations ranging from 5.7 to 16.2 picograms per gram (pg/g). bohrium.com However, the available scientific literature does not specifically report the detection of the this compound congener in lichen samples. Studies on dibenzofurans in lichens have often focused on naturally occurring, non-brominated derivatives or have not provided a detailed congener-specific analysis for the brominated compounds. diva-portal.orgresearchgate.net Therefore, while the accumulation of the broader class of polybrominated dibenzofurans in lichens is established, specific data on the environmental occurrence of this compound in these organisms is currently lacking.
Food and Feed Samples
The dietary intake of contaminated food is a primary route of human exposure to polybrominated dibenzofurans. bohrium.comresearchgate.net These compounds have been detected in a variety of food products, with polybrominated dibenzofurans (PBDFs) generally being more prevalent and found at higher concentrations than polybrominated dibenzo-p-dioxins (PBDDs). researchgate.net
Studies have identified specific tetrabromodibenzofuran congeners in food and animal feed. For example, 2,3,7,8-tetrabromodibenzofuran (2,3,7,8-TBDF) has been found in poultry eggs and broiler fat. mdpi.comwur.nl The source of this contamination was traced back to poultry feed and certain feed additives, such as L-lysine and choline (B1196258) chloride. mdpi.comwur.nl In one investigation, pooled egg and broiler fat samples with high responses in a bioassay for dioxin-like compounds were found to contain 26 and 32 pg/g of 2,3,7,8-TBDF, respectively. wur.nl
Seafood is another significant source of exposure to these compounds. nih.gov A study of fish collected from Japan detected 2,3,7,8-tetrabromodibenzofuran in conger eel at a concentration of 0.03 pg/g wet weight. nih.gov An Italian study on various food items also reported the presence of tetra-brominated furans, with concentrations in fish reaching up to 4.58 pg/g. bohrium.com It has been noted that plant-based foods may exhibit higher ratios of PBDD/F to their chlorinated counterparts. researchgate.net
The presence of these compounds in the food chain is a concern, as some brominated congeners may have relative potencies similar to or even higher than their chlorinated analogues. nih.gov However, toxicokinetic studies in rodents have shown that non-2,3,7,8 substituted congeners, such as this compound, are metabolized and eliminated more rapidly than the planar, 2,3,7,8-substituted compounds. uea.ac.uk
Table 1: Detection of Tetrabromodibenzofurans in Food and Feed Samples
| Sample Type | Compound Detected | Concentration | Region/Study | Citation |
|---|---|---|---|---|
| Poultry Egg Fat (pooled) | 2,3,7,8-Tetrabromodibenzofuran | 26 pg/g fat | Netherlands | wur.nl |
| Broiler Fat (pooled) | 2,3,7,8-Tetrabromodibenzofuran | 32 pg/g fat | Netherlands | wur.nl |
| Poultry Feed | 2,3,7,8-Tetrabromodibenzofuran | Detected | Netherlands | mdpi.comwur.nl |
| Feed Additives (L-lysine, Choline Chloride) | 2,3,7,8-Tetrabromodibenzofuran | Detected (up to 2.3 pg/g in choline chloride) | Netherlands | mdpi.comwur.nl |
| Conger Eel | 2,3,7,8-Tetrabromodibenzofuran | 0.03 pg/g wet weight | Japan | nih.gov |
| Fish | Tetrabrominated furans | up to 4.58 pg/g | Italy | bohrium.com |
Household Products and Dust
Household and indoor environments are significant reservoirs for polybrominated dibenzofurans due to their presence as impurities in commercial brominated flame retardants (BFRs). nih.govservice.gov.uk These flame retardants are widely used in a variety of consumer products, including electronics, furniture, and textiles. diva-portal.org Over time, PBDFs can be released from these products and accumulate in indoor air and dust. pops.int
Studies have consistently detected PBDFs in indoor dust samples from various locations, including homes, offices, and even pharmacies. nih.govaaqr.orgnih.gov For instance, an analysis of indoor dust from gymnasiums found PBDD/F levels of 37.8 ± 13.7 pg WHO2005-TEQ g⁻¹. aaqr.org Another study in Taiwanese pharmacies also investigated the concentrations of PBDEs and PBDD/Fs in dust samples. nih.gov The formation of PBDFs can occur through the degradation of polybrominated diphenyl ethers (PBDEs), another class of BFRs, which can be triggered by heat or UV radiation. diva-portal.org This suggests that the use of electronic devices and the exposure of plastic materials to sunlight can contribute to the formation of PBDFs in the indoor environment. diva-portal.org
The presence of PBDFs in consumer products is also a concern. Children's toys, particularly those made from recycled plastics containing BFRs, have been found to contain elevated levels of PBDD/Fs. pops.int Dermal absorption is a potential route of exposure to these compounds from dust and direct contact with products. A study in rats examining the disposition of this compound following dermal application estimated that 29% of the administered dose was absorbed. aaqr.org
Table 2: Occurrence of Polybrominated Dibenzofurans in Household and Indoor Environments
| Sample Type | Finding | Location/Study Context | Citation |
|---|---|---|---|
| Indoor Dust (Gymnasiums) | PBDD/F levels of 37.8 ± 13.7 pg WHO2005-TEQ g⁻¹ | Taiwan | aaqr.org |
| Indoor Dust (General) | PBDFs are commonly found in house dust. | General | nih.gov |
| Indoor Dust (Pharmacies) | PBDD/Fs were investigated in 20 dust samples. | Taiwan | nih.gov |
| Household Products | PBDFs are present as impurities in BFRs used in many products. | General | nih.gov |
| Children's Plastic Toys | Elevated levels of PBDD/Fs found, likely from recycled plastics. | Global | pops.int |
| Indoor Air & Dust | PBDFs are emitted indoors and transported to dust and outdoor air. | Sweden | pops.int |
Environmental Transport and Transformation of 1,2,7,8 Tetrabromodibenzofuran
Inter-media Transport and Distribution
The transport of 1,2,7,8-TBD_F between different environmental compartments such as air, water, and soil is a key aspect of its environmental fate.
Like other polyhalogenated dibenzofurans, 1,2,7,8-TBD_F is subject to both regional and long-range atmospheric transport. epa.gov This is a primary mechanism for the widespread dispersal of these compounds. epa.gov Evidence for the long-range environmental transport of the broader class of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) is well-documented. Their presence has been confirmed in remote locations far from direct sources, such as the Arctic and northern Finland. pops.int
Studies have shown that PBDD/Fs can be transported over long distances via air masses. For example, highly brominated PBDF congeners have been detected in the atmosphere over the ocean, with concentrations sometimes exceeding those in nearby rural land areas. pops.int This suggests that these compounds, likely originating from continental East Asia, can readily reach remote oceanic sites through atmospheric movement. pops.int The detection of PBDD/Fs in the blubber of pilot whales from the Faroe Islands further substantiates their capacity for long-range environmental transport and subsequent bioaccumulation. pops.int
Modeling studies support these findings, indicating that PBDD/F congeners, including tetrabrominated forms, surpass the thresholds for POP-like accumulation in remote regions, whether they are initially emitted to air or water. pops.int The estimated atmospheric half-life for PBDD/F congeners ranges from 6.4 to 504 days, which is sufficient time to allow for transport over thousands of kilometers. iaeg.com This process is sometimes referred to as the "grasshopper effect," where compounds undergo cycles of volatilization, atmospheric transport, and deposition, leading to their gradual migration towards colder regions.
Once deposited from the atmosphere or introduced directly into aquatic systems, 1,2,7,8-TBD_F interacts with water and sediment. Due to their hydrophobic nature, PBDD/Fs, including 1,2,7,8-TBD_F, have a high affinity for organic matter and tend to adsorb onto soil and sediment particles. nih.gov
This leads to their accumulation in benthic sediments, which act as a primary sink for these compounds in the aquatic environment. researchgate.net Studies have shown that the concentration of toxic PBDD/F congeners can significantly increase from the source (e.g., dust) to the environmental sink (e.g., sediment). researchgate.net The process of sediment-water exchange is dynamic and influenced by various factors, including water flow, tidal cycles, and the resuspension of sediment particles. researchgate.netmdpi.com Although specific data on the exchange dynamics of 1,2,7,8-TBD_F is limited, the behavior of its chlorinated analogue, 1,2,7,8-tetrachlorodibenzo-p-dioxin (B1206309) (1,2,7,8-TCDD), shows that most of the compound remains adsorbed in the top 1-5 cm of the soil column, indicating limited mobility in water-saturated soil. nih.gov However, the potential for transport via suspended colloidal particles exists. nih.gov The presence of PBDD/Fs deep within sediment cores from lakes, in layers deposited decades ago, points to their high persistence once buried in sediment.
Due to their physicochemical properties, PBDD/Fs are expected to exist predominantly bound to particles in the atmosphere. iaeg.com This particle-bound transport is a critical pathway for their distribution. epa.gov Atmospheric particulate matter, which includes dust, soot, and aerosols, can carry adsorbed compounds like 1,2,7,8-TBD_F over vast distances.
The isomer profiles of PBDD/Fs found in ambient air often resemble those from combustion sources, confirming that emissions from these sources are a major contributor to their presence in the atmosphere. epa.gov Research on polyurethane foam combustion showed that particle-bound emissions of tetrabromodibenzofurans were stable in outdoor chambers exposed to sunlight for several hours, indicating their ability to persist during transport. inchem.org The removal of these particles from the atmosphere occurs through wet deposition (scavenging by rain and snow) and dry deposition (gravitational settling).
Water-Sediment Exchange Dynamics
Environmental Transformation Pathways
1,2,7,8-TBD_F can be transformed in the environment through various chemical and biological processes, which affect its persistence and the formation of other potentially harmful compounds.
Photochemical degradation, or photolysis, is a significant transformation pathway for PBDD/Fs in environments exposed to sunlight. iaeg.com These compounds can be degraded when they absorb light, particularly UV radiation. For instance, the formation of PBDD/Fs has been observed in flame-retarded plastics when exposed to natural sunlight. pops.int
The rate of photodegradation is influenced by several factors, including the medium in which the compound is present. For example, the chlorinated analogue 2,3,7,8-TCDD undergoes rapid photochemical degradation when adsorbed on silica (B1680970) gel, which can serve as a model for dust particles in the air. who.int The presence of other substances can also enhance photodecomposition. who.int
The degree and pattern of bromine substitution also play a crucial role. Generally, an increase in halogenation is expected to decrease the rate of photodegradation. who.int However, for higher chlorinated dioxins, there appears to be a preferential loss of chlorine atoms from the 2, 3, 7, and 8 positions, suggesting that congeners with this substitution pattern, like 1,2,7,8-TBD_F, may be more susceptible to photochemical degradation than other isomers. who.int Research on the photodegradation of 2,3,7,8-TCDD in the presence of photocatalysts has shown significant decomposition (97-99%) after 300 minutes of UV irradiation. mdpi.com The need to conduct laboratory analyses of PBDD/Fs under low-light conditions to minimize their degradation further confirms their sensitivity to light.
Table 1: Factors Influencing Photochemical Degradation
| Factor | Influence on Degradation Rate | Example/Note |
|---|---|---|
| Medium | High | Rapid degradation observed when adsorbed on silica (simulating atmospheric dust). who.int |
| Substitution Pattern | High | Preferential loss of halogens from the 2,3,7, and 8 positions is likely. who.int |
| Degree of Halogenation | Moderate | Generally, higher numbers of bromine atoms can decrease the degradation rate. who.int |
| Presence of Catalysts | High | Photocatalysts like silver-titanium oxides can significantly enhance degradation. mdpi.com |
| Light Wavelength | High | Degradation is driven by UV light absorption. mdpi.com |
Microbial degradation is another potential pathway for the transformation of 1,2,7,8-TBD_F in the environment, particularly in soil and sediment where light does not penetrate. This process involves microorganisms, such as bacteria and fungi, breaking down organic compounds. nih.govfrontiersin.org
However, PBDD/Fs are generally considered to be highly resistant to microbial attack. researchgate.net For the related compound 2,3,8-tribromodibenzofuran, aerobic microbial degradation is reported to be negligible, with an estimated half-life in soil exceeding five years. Similarly, the chlorinated pesticide dieldrin, which also has a complex structure, has a soil half-life of approximately 5 years. frontiersin.org While microorganisms capable of degrading a wide range of persistent pollutants have been identified, the highly stable structure of dibenzofurans makes them recalcitrant. nih.gov The persistence of PBDD/Fs in sediment cores over many decades further suggests that microbial degradation is a very slow process under typical environmental conditions.
Thermolytic Degradation
Detailed research on the thermolytic degradation of individual polybrominated dibenzofuran (B1670420) (PBDF) congeners is limited, and specific data for 1,2,7,8-tetrabromodibenzofuran remains scarce. inchem.org However, studies on the general class of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs, as well as on the thermal treatment of products containing brominated flame retardants (BFRs), provide insight into their thermal stability and decomposition.
PBDDs and PBDFs are known to be formed during thermal processes such as the incineration of waste containing BFRs and in accidental fires. aaqr.orgtandfonline.com The same high temperatures that lead to their formation can also lead to their destruction. Research indicates that PBDD/Fs are generally destroyed at temperatures exceeding 800°C. inchem.orgtandfonline.com
Studies on the thermolysis of plastics containing polybrominated diphenyl ether flame retardants show that the formation of compounds like 2,3,7,8-tetrabromodibenzofuran (B3055897) occurs at temperatures around 600°C. tandfonline.comtandfonline.com However, as the temperature increases to above 800°C, the concentrations of these isomers significantly decrease, indicating their thermal decomposition. tandfonline.comtandfonline.com
Further evidence of high-temperature degradation comes from pyrolysis studies of waste printed circuit boards, which contain BFRs. In these studies, the total amount of PBDD/Fs in both the resulting bottom ash and the flue gas was observed to decrease by approximately 50% when the pyrolysis temperature was increased from 850°C to 1200°C. researchgate.net This suggests that sufficiently high temperatures are effective in breaking down these compounds. researchgate.net While these findings relate to the PBDD/PBDF class as a whole, they establish the general temperature range for their thermal destruction. The specific degradation pathways and the precise nature of the breakdown products for this compound are not well-documented.
Table 1: Observed Conditions for Thermal Degradation of PBDD/Fs
This table summarizes findings from studies on the thermal treatment of materials leading to PBDD/F formation and subsequent degradation at higher temperatures.
| Temperature Range | Matrix / Process | Observation | Reference(s) |
| > 800 °C | Thermolysis of plastics with BFRs | Concentration of 2,3,7,8-TBrDD and 2,3,7,8-TBrDF decreases to below detection limits. | tandfonline.com |
| 850 °C to 1200 °C | Pyrolysis of printed circuit boards | Total PBDD/F content in bottom ash and flue gas decreases by ~50%. | researchgate.net |
Analytical Methodologies for 1,2,7,8 Tetrabromodibenzofuran and Polybrominated Dibenzofurans
Sample Collection and Preparation Techniques
The initial and crucial steps in the analysis of 1,2,7,8-TeBDF and PBDFs involve the collection of a representative sample followed by rigorous preparation to isolate and concentrate the target analytes.
Sampling Strategies for Diverse Matrices (e.g., Air, Water, Soil, Biota)
The approach to sample collection is highly dependent on the environmental compartment being studied.
Air: Air sampling for PBDFs often involves the use of high-volume samplers that draw a large volume of air through a filter and an adsorbent material like polyurethane foam (PUF). epa.gov This combination captures both particulate-bound and gaseous phase compounds. epa.gov For instance, a study on indoor and outdoor air in gymnasiums collected PM2.5-bound PBDFs to assess environmental levels. aaqr.org
Water: Water samples can be collected as grab samples, but passive sampling techniques using semipermeable membrane devices (SPMDs) are also employed for long-term monitoring. nih.gov These devices mimic the bioconcentration of hydrophobic compounds like PBDFs in fatty tissues of aquatic organisms. nih.gov
Soil and Sediment: Soil and sediment samples are typically collected as grab samples from various depths to obtain a representative profile of contamination. These samples are then homogenized before extraction.
Biota: Biological samples, such as fish tissue, pilot whale blubber, and ringed seal blubber, are collected to assess the bioaccumulation of these lipophilic compounds. diva-portal.org Human samples like milk and serum have also been analyzed to understand human exposure. diva-portal.orgdiva-portal.org
Extraction Methods (e.g., Soxhlet, Solvent Extraction)
Once collected, the target compounds must be extracted from the sample matrix.
Soxhlet Extraction: This is a classic and widely used technique for extracting PBDFs from solid matrices like soil, sediment, and tissue. mdpi.combcluae.com The sample is placed in a thimble and continuously extracted with a cycling solvent, such as a hexane/acetone (B3395972) mixture. bcluae.com While effective, Soxhlet extraction can be time-consuming and require large volumes of solvent. researchgate.net
Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction (PLE), ASE is a more modern and efficient alternative to Soxhlet extraction. researchgate.netthermofisher.com It uses elevated temperatures and pressures to extract analytes more quickly and with less solvent. researchgate.netthermofisher.com
Liquid-Liquid Extraction (LLE): This method is commonly used for aqueous samples, where the analytes are partitioned from the water into an immiscible organic solvent. drawellanalytical.com
The choice of solvent is critical for efficient extraction. Non-polar solvents like n-hexane are often used, sometimes in combination with more polar solvents like acetone or toluene, to effectively extract a wide range of PBDF congeners. thermofisher.commdpi.com
Sample Clean-up Procedures (e.g., Liquid Chromatography with various adsorbents)
Crude extracts from environmental samples contain a multitude of co-extracted substances that can interfere with the final analysis. Therefore, a thorough clean-up procedure is essential.
Liquid Chromatography: Multi-step column chromatography is a common approach for sample purification. researchgate.netresearchgate.net Adsorbents such as silica (B1680970) gel, alumina, and Florisil (B1214189) are used to separate PBDFs from other compounds based on their polarity and chemical properties. researchgate.netresearchgate.netnih.gov Acidic silica can be used to remove acid-labile interferences. researchgate.net
Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high-molecular-weight interferences like lipids from biological samples. researchgate.netresearchgate.net
Carbon-Based Sorbents: Activated carbon columns are highly effective in separating PBDFs from other halogenated compounds, such as polybrominated diphenyl ethers (PBDEs), which can be a significant source of interference. researchgate.netresearchgate.netresearchgate.net
Instrumental Analysis for Identification and Quantification
Following extraction and clean-up, sophisticated instrumental techniques are employed for the separation, identification, and quantification of 1,2,7,8-TeBDF and other PBDFs.
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS)
HRGC/HRMS is the gold standard for the analysis of PBDFs due to its high sensitivity and selectivity. waters.com
Separation: A high-resolution gas chromatograph separates the individual PBDF congeners based on their boiling points and interaction with the stationary phase of the capillary column. aaqr.org A common column choice is a DB-5MS column. cdc.gov
Detection and Quantification: The separated compounds are then introduced into a high-resolution mass spectrometer. aaqr.org The instrument is operated in selected ion monitoring (SIM) mode, where it monitors for specific ions characteristic of the target analytes. cdc.gov Isotope dilution is a common quantification technique, where a known amount of a ¹³C-labeled internal standard is added to the sample before extraction. waters.com This allows for accurate quantification by correcting for any losses during sample preparation and analysis. waters.com The identification of a specific congener like 1,2,7,8-TeBDF is confirmed by comparing its retention time and the abundance ratio of its characteristic ions to those of an authentic standard.
Below is an interactive table summarizing typical HRGC/HRMS parameters for PBDF analysis:
High-Performance Liquid Chromatography (HPLC)
While HRGC/HRMS is the primary analytical tool, High-Performance Liquid Chromatography (HPLC) also plays a significant role, particularly in sample fractionation and clean-up. mdpi.comnih.gov
Fractionation: HPLC can be used to separate the complex mixture of PBDFs into different fractions before GC/MS analysis. nih.gov This can simplify the chromatograms and improve the identification and quantification of individual congeners. nih.gov For instance, reversed-phase HPLC with a C18 column can be used for this purpose. mdpi.com
Analysis: In some applications, HPLC with a UV or mass spectrometric detector can be used for the direct analysis of PBDFs, especially for less complex samples or when targeting specific congeners. mdpi.com
An interactive table summarizing typical HPLC parameters is provided below:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the interaction of atomic nuclei with an external magnetic field. msu.edu For polybrominated dibenzofurans (PBDFs), ¹H (proton) and ¹³C NMR are the most relevant techniques, offering insights into the arrangement of atoms within the molecule.
In the analysis of 1,2,7,8-Tetrabromodibenzofuran, NMR spectroscopy can confirm the identity and purity of synthesized standards. While not typically used for trace-level environmental sample analysis due to its lower sensitivity compared to mass spectrometry, NMR is invaluable in characterizing reference materials. The chemical shift (δ), reported in parts per million (ppm), is the most important parameter in an NMR spectrum and is influenced by the electronic environment of each nucleus. chemistrysteps.com Protons or carbon atoms in different positions on the dibenzofuran (B1670420) ring system will have distinct chemical shifts.
For aromatic compounds like dibenzofurans, protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 8.0 ppm. chemistrysteps.com The presence of electronegative bromine atoms further influences these shifts. The analysis of crude product mixtures using ¹H NMR integration can help quantify the relative amounts of different isomers formed during a reaction. uvic.ca Quantitative ¹H NMR (qNMR) can also be employed to determine the mass fractions of various brominated congeners in technical mixtures without requiring prior separation. nih.govox.ac.uk
Two-dimensional NMR techniques, such as COSY (¹H-¹H Correlation Spectroscopy) and HMQC (¹H-¹³C Heteronuclear Multiple Quantum Coherence), can be used to establish connectivity between protons and carbon atoms, which is crucial for the unambiguous assignment of signals and definitive structure elucidation of specific isomers. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dibenzofuran Backbone
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| C1/C9 | ~7.9 | ~123 |
| C2/C8 | ~7.4 | ~121 |
| C3/C7 | ~7.6 | ~127 |
| C4/C6 | ~8.1 | ~112 |
| C4a/C5a | - | ~156 |
| C9a/C9b | - | ~125 |
| Note: These are approximate values for the unsubstituted dibenzofuran core. Bromine substitution will cause significant shifts in these values. |
Infrared (IR) Absorption Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. rsc.org Molecular vibrations, such as stretching and bending, occur at specific frequencies corresponding to the energy of the absorbed IR radiation. rsc.org This results in a unique spectrum that can serve as a molecular "fingerprint."
For this compound and other PBDFs, IR spectroscopy can confirm the presence of key structural features. The aromatic nature of the dibenzofuran core gives rise to characteristic absorptions. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. davuniversity.org Carbon-carbon double bond (C=C) stretching vibrations within the aromatic rings produce a series of bands in the 1650-1400 cm⁻¹ range. davuniversity.org
The presence of the ether linkage (C-O-C) in the dibenzofuran structure is indicated by C-O stretching bands, which typically appear in the 1300-1000 cm⁻¹ region. The carbon-bromine (C-Br) stretching vibrations are found at lower frequencies, usually below 600 cm⁻¹. The specific pattern of substitution on the dibenzofuran rings, including the positions of the bromine atoms, influences the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region, which can sometimes help distinguish between isomers. msu.edu While IR spectroscopy is a valuable tool for structural confirmation of pure standards, its utility in complex environmental mixtures is limited. researchgate.netinchem.org
Table 2: Characteristic Infrared Absorption Frequencies for Dibenzofuran Structures
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates the presence of hydrogen atoms on the aromatic rings. vscht.cz |
| Aromatic C=C Stretch | 1650 - 1400 | A series of bands characteristic of the aromatic ring system. davuniversity.org |
| C-O-C Asymmetric Stretch | 1300 - 1200 | Characteristic of the diaryl ether group. |
| C-H Out-of-Plane Bending | 900 - 650 | The pattern is sensitive to the substitution on the aromatic rings. pg.edu.pl |
| C-Br Stretch | < 600 | Indicates the presence of carbon-bromine bonds. |
Isomer-Specific Analysis and Characterization
There are 135 possible polybrominated dibenzofuran (PBDF) congeners, which are isomers that differ only in the number and position of bromine atoms. well-labs.com The toxicity and environmental behavior of these congeners can vary significantly, making isomer-specific analysis crucial. The 2,3,7,8-substituted congeners are generally considered the most toxic. epa.gov Therefore, analytical methods must be capable of separating and quantifying specific isomers, such as this compound, from other PBDFs. epa.gov
The primary technique for isomer-specific analysis of PBDFs is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). well-labs.comcdc.gov This method provides the necessary selectivity and sensitivity for detecting these compounds at trace levels (parts-per-quadrillion) in complex matrices like air, soil, and biological tissues. epa.govnih.gov
The gas chromatography step separates the different isomers based on their boiling points and interaction with a stationary phase in a long capillary column. acs.org Specialized capillary columns with smectic liquid-crystalline stationary phases have been developed to achieve separation of the critical 2,3,7,8-substituted congeners from other isomers. acs.org
Following chromatographic separation, the mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. HRMS provides high mass accuracy, allowing for the differentiation of target analytes from interfering compounds with the same nominal mass. Isotope-dilution mass spectrometry, which involves spiking the sample with ¹³C-labeled internal standards, is the gold standard for quantification, as it corrects for analyte losses during sample preparation and analysis. cdc.govnih.gov
Quality Control and Assurance in Analytical Procedures
Rigorous quality control (QC) and quality assurance (QA) protocols are essential for generating reliable and legally defensible data in the analysis of this compound and other PBDFs. well-labs.comepa.gov Given the ultra-trace levels at which these compounds are often measured, preventing contamination and ensuring accuracy and precision are paramount.
An analytical batch for PBDF analysis typically includes several types of QC samples: cdc.govresearchgate.net
Method Blank (or Procedural Blank): A sample containing all reagents and undergoing the entire analytical process, but with no added sample matrix. It is used to assess contamination introduced during the analytical procedure. cdc.gov
Spiked Sample: A sample to which a known amount of the target analytes has been added. It is used to evaluate the accuracy and recovery of the method.
Certified Reference Material (CRM): A material with a certified concentration of the target analytes. It is used to verify the accuracy of the entire analytical method.
Duplicate Sample: A second aliquot of a sample that is analyzed independently to assess the precision of the method.
The use of ¹³C-labeled internal standards for every target congener is a critical QA/QC measure. cdc.gov These standards are added to every sample before extraction and are used to quantify the native (unlabeled) analytes. The recovery of these standards must fall within a predefined acceptance range (e.g., 40-130%) for the data to be considered valid. Additionally, recovery standards are added just before the final instrumental analysis to check the performance of the injection process. epa.gov All analytical results are reported with associated measurement uncertainty, and method detection limits (MDLs) are determined to define the lowest concentration that can be reliably detected. well-labs.comcdc.gov
Table 3: Key Quality Control Parameters in PBDF Analysis
| QC Parameter | Purpose | Acceptance Criteria Example |
| Method Blank | Monitor for laboratory contamination. cdc.gov | Below method detection limit or <10% of sample concentration. |
| Labeled Standard Recovery | Assess method performance for each sample. cdc.gov | Typically within 40-130%. |
| Calibration Verification | Confirm instrument calibration is still valid. researchgate.net | Within ±20% of the true value. |
| Isotope Ratio | Confirm analyte identity. | Within ±15% of the theoretical abundance ratio. |
Biochemical Interactions and Metabolic Fate of 1,2,7,8 Tetrabromodibenzofuran in Experimental Systems
Absorption and Distribution Kinetics
The entry and subsequent dissemination of 1,2,7,8-TeBDF throughout an organism are governed by its physicochemical properties and the route of exposure.
Experimental studies have demonstrated that 1,2,7,8-TeBDF can be absorbed through various routes, including oral, dermal, and intravenous administration. inchem.orgnih.gov In male Fischer 344 rats, dermal absorption was examined, and approximately 29% of a single administered dose was absorbed within a 72-hour period. inchem.org This level of dermal absorption is considered intermediate when compared to other similar halogenated compounds. inchem.org
Oral exposure studies in C57BL/6J mice have also confirmed the uptake of 1,2,7,8-TeBDF, although its hepatic uptake is less than that of its chlorinated analogue, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govmdpi.com Intravenous administration has been utilized as a direct route to study the compound's distribution without the variable of absorption kinetics. inchem.org
Following absorption, 1,2,7,8-TeBDF exhibits a distinct pattern of distribution, with a pronounced affinity for the liver and adipose tissue. oup.comnih.gov This pattern is consistent with other lipophilic, halogenated compounds. mdpi.comoup.com
In Fischer 344 rats, one hour after intravenous administration, the highest concentrations of the compound were found in the liver and adrenal glands. inchem.org Significant but lower levels were detected in various other tissues. inchem.org Studies in rats indicate that the liver and adipose tissue are the primary storage depots for 1,2,7,8-TeBDF. oup.comnih.gov
Oral exposure studies in mice revealed that the liver is a major site of accumulation for 2,3,7,8-substituted polybrominated dibenzofurans (PBDFs), including 1,2,7,8-TeBDF. nih.govmdpi.com Specifically, the hepatic uptake for 1,2,7,8-TeBDF was 33% of the administered dose. mdpi.com In contrast, distribution to the brain was minimal, accounting for less than 0.05% of the dose. nih.govmdpi.comresearchgate.net The major tissue depots for related compounds also include the skin. pops.int
Table 1: Tissue Distribution of 1,2,7,8-TeBDF in Male Fischer 344 Rats 1 Hour After Intravenous Dosing Data sourced from a study where tissue levels were measured as a percentage of the administered dose per gram of tissue. inchem.org
Table 2: Hepatic and Brain Uptake of Dioxin-Like Compounds in C57BL/6J Mice Following Oral Exposure Data represents the percentage of the administered dose found in the respective organ. nih.govmdpi.comresearchgate.net
Absorption Routes (e.g., Oral, Dermal, Intravenous)
Metabolic Transformation Pathways
The biotransformation of 1,2,7,8-TeBDF is a critical process that influences its persistence and biological activity.
The metabolism of 1,2,7,8-TeBDF is primarily hepatic and involves the aryl hydrocarbon receptor (AhR). smolecule.comt3db.ca Like other halogenated dibenzofurans, 1,2,7,8-TeBDF binds to the AhR, a ligand-activated transcription factor. smolecule.comt3db.ca This binding event initiates the transcription of genes responsible for xenobiotic metabolism. smolecule.com A key family of enzymes induced through this pathway is the cytochrome P450 (CYP) superfamily, particularly CYP1A1 and CYP1B1. t3db.casci-hub.seresearchgate.net The induction of these enzymes is a crucial step in the metabolic processing of the compound.
Research has shown that 1,2,7,8-TeBDF undergoes metabolic transformation to form monohydroxylated metabolites. nih.govmdpi.comresearchgate.net In studies using mice, all investigated dibenzofurans, including 1,2,7,8-TeBDF, were found to be metabolized into these hydroxylated products within the liver. nih.govmdpi.com While the formation of these metabolites has been confirmed, the precise positions of the hydroxyl groups on the dibenzofuran (B1670420) structure could not be determined in some studies due to the lack of available authentic analytical standards. nih.gov
The pattern of bromine substitution on the dibenzofuran molecule is a major determinant of its metabolic stability and biological persistence. nih.gov Experimental evidence confirms that halogen substitution at all four lateral positions (2, 3, 7, and 8) is critical for the compound's retention and resistance to metabolism in animal tissues. nih.gov
Identification of Monohydroxylated Metabolites
Elimination and Excretion Processes
The elimination of 1,2,7,8-Tetrabromodibenzofuran (1,2,7,8-TeBDF) from the body is a process fundamentally reliant on its metabolic transformation into more polar derivatives, which can then be excreted. The primary routes of elimination for this compound and its metabolites are through the biliary and fecal pathways.
Biliary excretion is a significant pathway for the elimination of 1,2,7,8-TeBDF following its metabolism in the liver. In a study involving rats, the role of this pathway was clearly demonstrated. who.int After administration of radioactively labeled 1,2,7,8-TeBDF, approximately 50% of the dose was excreted into the bile within 8 hours. who.int Analysis of the collected bile confirmed the presence of metabolites of the parent compound, indicating that the liver actively processes 1,2,7,8-TeBDF into forms suitable for biliary transport. who.int This process is crucial, as the original, more lipophilic compound is not readily excreted in this manner. The conversion to more polar metabolites is a rate-limiting step for the elimination of many similar halogenated compounds. researchgate.net
Following excretion into the bile, the metabolites of 1,2,7,8-TeBDF enter the intestinal tract. From there, they are primarily eliminated from the body via the feces. semanticscholar.org This route is the principal pathway for the ultimate removal of the compound from the system. For analogous compounds like 2,3,7,8-tetrabromodibenzo-p-dioxin (B1210597) (TBDD), studies in rats have shown that fecal excretion accounts for a substantial portion of the eliminated dose, with one study reporting 37% of the administered radioactivity being recovered in the feces within 72 hours. semanticscholar.org This underscores the importance of the liver-bile-feces pathway for the excretion of these types of halogenated aromatic hydrocarbons.
Specific data on the numerical half-life of this compound in experimental models is limited in available scientific literature. However, research indicates that it is rapidly metabolized in rats. nih.gov This rapid metabolism is attributed to its molecular structure, specifically the presence of two adjacent, unsubstituted carbon atoms, which makes it more susceptible to metabolic enzymes compared to isomers like 2,3,7,8-TeBDF. nih.gov One report noted a wide potential range for elimination half-life, stating it could be as short as one day for the clearance of 1,2,7,8-TeBDF from the body. who.int
For comparison, related but structurally different compounds have been studied more extensively. The half-lives for the more persistent 2,3,7,8-TeBDD isomer in rats have been estimated at 17 days in the liver and 58 days in adipose tissue. who.intpops.int In humans, the half-life for the 2,3,7,8-TeBDF isomer has been estimated to be between 1.1 and 1.9 years. nih.gov The comparatively rapid metabolism of the 1,2,7,8-isomer suggests its biological half-life would be considerably shorter than these persistent congeners. nih.gov
Table 1: Comparative Half-Life Data of Related Compounds
Fecal Elimination
Molecular Interaction Mechanisms
The biological and toxic effects of 1,2,7,8-TeBDF, like other halogenated dibenzofurans, are mediated through its interaction with specific intracellular proteins that function as transcription factors.
The primary molecular target for 1,2,7,8-TeBDF is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor present in the cytosol of cells. researchgate.netnih.govsci-hub.se The general mechanism involves the binding of the ligand (1,2,7,8-TeBDF) to the AhR, which is normally held in an inactive complex with chaperone proteins. researchgate.net This binding event causes the chaperone proteins to dissociate, allowing the ligand-receptor complex to translocate into the cell nucleus. researchgate.net
Inside the nucleus, the AhR complex dimerizes with another protein, the AhR nuclear translocator (ARNT). researchgate.net This newly formed heterodimer is capable of binding to specific DNA sequences known as xenobiotic response elements (XREs) located in the promoter regions of target genes. researchgate.net This binding initiates the transcription of these genes. researchgate.net The structural features of a ligand determine its binding affinity for the AhR. High-affinity binding is typically associated with lateral substitution at the 2,3,7, and 8 positions. sci-hub.se The different substitution pattern of 1,2,7,8-TeBDF, which features adjacent unsubstituted carbons, influences its metabolic rate and may affect its binding affinity and the duration of AhR activation compared to 2,3,7,8-substituted congeners. nih.gov
The activation of the AhR and subsequent binding to XREs leads to a cascade of biochemical responses, most notably the induction of a battery of drug-metabolizing enzymes. researchgate.net A principal response is the increased expression of phase I and phase II xenobiotic-metabolizing enzymes. researchgate.net
Key among the induced enzymes are members of the Cytochrome P450 superfamily, particularly CYP1A1 and CYP1B1. researchgate.net Studies on the related 2,3,7,8-TeBDF isomer in mice have demonstrated a significant, dose-dependent induction of AhR-target genes, including Cyp1a1, Cyp1b1, and Ahrr (Aryl-hydrocarbon receptor repressor), in the liver. While these data are for a different isomer, they illustrate the characteristic biochemical response pathway for AhR agonists. The activation of these enzymes is a key part of the metabolic process that transforms 1,2,7,8-TeBDF into more polar, excretable metabolites, but it is also linked to the mechanisms of toxicity for dioxin-like compounds.
Table 2: Chemical Compounds Mentioned
Environmental Remediation and Degradation Approaches for Polybrominated Dibenzofurans
Bioremediation Strategies
Bioremediation harnesses biological organisms, primarily microorganisms and plants, to remove or neutralize pollutants from a contaminated site. It is often considered an environmentally friendly and cost-effective alternative to traditional physicochemical methods. nih.govresearchgate.net
Microbial degradation is a key process in the natural attenuation of organic pollutants. Various bacteria and fungi have demonstrated the ability to break down complex halogenated compounds, offering potential for the remediation of PBDFs. The degradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. omicsonline.org
Aerobic degradation pathways for compounds similar to PBDFs, such as polybrominated diphenyl ethers (PBDEs), typically involve the cleavage of the aromatic ring, hydroxylation, and debromination. researchgate.netresearchgate.net Anaerobic degradation, conversely, is primarily initiated through reductive debromination, where bromine atoms are sequentially removed from the molecule. researchgate.net This initial step is crucial as lower brominated congeners are often more susceptible to further degradation. frontiersin.org
Several bacterial genera have been identified for their capacity to degrade dibenzofuran (B1670420), the parent compound of PBDFs, or related chlorinated dioxins. These include Sphingomonas, Brevibacterium, Terrabacter, and Staphylococcus auricularis. molaid.comnih.gov Specifically, dioxygenase enzymes produced by these bacteria can attack the molecule, leading to the cleavage of the otherwise stable aryl ether bonds. tandfonline.com Studies on the highly toxic chlorinated analogue, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), have shown that bacterial communities dominated by genera such as Bordetella, Sphingomonas, Proteiniphilum, and Rhizobium can achieve significant degradation. frontiersin.org For brominated compounds, Dehalococcoides-containing enrichment cultures have been shown to completely debrominate tetra-brominated diphenyl ether and extensively debrominate hepta-brominated congeners. frontiersin.org
Fungi, particularly white-rot fungi, are also effective degraders of persistent aromatic pollutants. Species like Phanerochaete chrysosporium have been evaluated for their ability to break down 2,3,7,8-TCDD. neptjournal.com These fungi produce powerful extracellular enzymes that can degrade a wide range of complex organic molecules.
Table 1: Examples of Microorganisms Involved in the Degradation of Dibenzofurans and Related Compounds
| Microorganism Type | Genus/Species | Compound(s) Degraded | Key Findings |
|---|---|---|---|
| Bacteria | Sphingomonas sp. | Dibenzofuran, TCDD | Capable of dioxin degradation through dioxygenase enzymes. molaid.comfrontiersin.org |
| Bacteria | Brevibacterium sp. | Dibenzofuran | Degrades the parent compound of PBDFs. molaid.com |
| Bacteria | Terrabacter sp. | Dibenzofuran | Degrades the parent compound of PBDFs. molaid.com |
| Bacteria | Dehalococcoides sp. | Polybrominated Diphenyl Ethers (PBDEs) | Capable of complete reductive debromination of lower-brominated congeners. frontiersin.org |
| Bacteria | Rhodococcus sp. | Dibenzofuran | Possesses pathways for degrading aromatic hydrocarbons. neptjournal.com |
Biostimulation involves modifying the environment to stimulate existing native microorganisms capable of bioremediation. ucdavis.edu This technique focuses on overcoming factors that may be limiting microbial activity, such as the lack of essential nutrients or electron acceptors. researchgate.netnih.gov
For contaminants like PBDFs, biostimulation can be achieved by adding rate-limiting nutrients such as nitrogen, phosphorus, and carbon sources to the soil or water. ucdavis.edu The addition of oxygen (a process known as bioventing or sparging) can enhance aerobic degradation pathways. The goal is to optimize conditions like pH, temperature, and moisture to boost the growth and degradative activity of the indigenous microbial population. ucdavis.edu
Research on other persistent organic pollutants has demonstrated the effectiveness of this approach. For example, adding glucose as a carbon source has been shown to significantly increase the degradation rate of total petroleum hydrocarbons. mdpi.com Similarly, the addition of sodium gluconate stimulated Pantoea dispersa to degrade benzo[a]pyrene (B130552) more rapidly and efficiently. researchgate.net In the context of herbicides, supplementing contaminated soil with phosphorus has been shown to dramatically increase degradation rates. researchgate.net These principles are applicable to PBDF remediation, where stimulating the right microbial communities could enhance the breakdown of these persistent compounds.
Bioaugmentation is the process of introducing specific, pre-selected microbial strains or consortia into a contaminated site to enhance the degradation of target pollutants. ucdavis.edu This strategy is particularly useful when the native microbial population lacks the necessary degradative capabilities or when pollutant concentrations are very high. researchgate.netnih.gov
The microorganisms introduced can be isolated from other contaminated sites or can be genetically modified to have enhanced degradation abilities. ucdavis.eduaau.dk A successful bioaugmentation strategy depends on the ability of the introduced microbes to survive, compete with the indigenous populations, and effectively degrade the contaminant. nih.gov
For complex contamination scenarios, such as sites with both heavy metals and organic pollutants, a "dual-bioaugmentation" strategy may be employed. This involves co-inoculating with a metal-resistant microorganism that can protect a second, metal-sensitive, organic-degrading microorganism from toxicity. nih.gov Bioaugmentation has been successfully applied for the treatment of chlorinated solvents, aromatic compounds, and pesticides. researchgate.net For dioxin-like compounds, feasibility studies have shown that laboratory-cultured bacteria can rapidly degrade these hydrophobic pollutants in soil. tandfonline.com
Phytoremediation is an emerging technology that uses plants to clean up contaminated environments. researchgate.net The mechanisms involved include the uptake and accumulation of contaminants, transformation into less toxic forms, and the stimulation of microbial degradation in the plant's root zone (rhizoremediation). nih.gov
Plants can absorb persistent organic pollutants like PBDFs from the soil through their roots and translocate them to their shoots. uni-stuttgart.denih.gov The efficiency of this uptake is dependent on both the plant species and the chemical properties of the pollutant. Studies on the chlorinated analogues (PCDD/Fs) have shown that plants in the Cucurbita genus, such as zucchini and pumpkin, have a higher ability to translocate these compounds from roots to shoots. nih.gov However, for some plants, the amount of contaminant taken up into the plant biomass can be negligible compared to the amount degraded in the soil. acs.org
Rhizoremediation is a particularly promising aspect of phytoremediation for compounds like PBDFs. Plants release exudates from their roots that can stimulate the growth and activity of soil microorganisms, thereby enhancing the biodegradation of pollutants in the rhizosphere. nih.gov For instance, the grass Festuca arundinacea has been shown to significantly reduce the concentration of PCDD/Fs in soil, primarily due to enhanced microbial activity in its root zone. acs.orgnih.gov This suggests that selecting appropriate plant species can be a viable strategy for stimulating the in-situ degradation of PBDFs.
Table 2: Phytoremediation Potential of Selected Plant Species for Dioxin-Like Compounds
| Plant Species | Common Name | Remediation Mechanism | Key Findings |
|---|---|---|---|
| Cucurbita pepo | Zucchini, Pumpkin | Phytoaccumulation / Translocation | Exhibits higher translocation of dioxin-like compounds from roots to shoots. nih.gov |
| Festuca arundinacea | Tall Fescue | Rhizoremediation | Significantly enhances the microbial degradation of PCDD/Fs in soil. acs.orgnih.gov |
| Nicotiana tabacum | Tobacco | Phytoaccumulation / Translocation | Able to accumulate and translocate PBDEs from contaminated sludge. sludgenews.org |
Bioaugmentation Techniques
Chemical and Physical Treatment Technologies
When biological methods are too slow or ineffective, chemical and physical treatment technologies offer more aggressive alternatives for the remediation of PBDFs.
Advanced Oxidation Processes (AOPs) are a set of powerful chemical treatment methods designed to remove organic pollutants from water and soil. wikipedia.orgiwaponline.com These processes are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (•OH). wikipedia.orgkirj.ee Hydroxyl radicals can rapidly attack and break down a wide range of organic compounds, including persistent ones like PBDFs, ultimately mineralizing them into less harmful substances like carbon dioxide and water. wikipedia.orgkirj.ee
Several AOPs are available, including:
Fenton's Reagent: This classic AOP uses a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to produce hydroxyl radicals. collectionscanada.gc.ca It is effective for treating various industrial wastes and contaminated soils. collectionscanada.gc.caresearchgate.net The process typically requires acidic conditions (pH 3-5) for optimal performance. researchgate.net Modified Fenton's reagent has been investigated for the remediation of diesel-contaminated soils. researchgate.net
Ozone-based AOPs: Ozone (O₃) can be used alone or in combination with hydrogen peroxide (O₃/H₂O₂) or ultraviolet (UV) light (O₃/UV) to generate hydroxyl radicals. kirj.eemdpi.com These combinations enhance the oxidative power of ozone, allowing for the degradation of a broader range of contaminants. kirj.ee
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide with UV light to generate hydroxyl radicals. It is an effective method but can be energy-intensive. mdpi.com
Photocatalysis: This technology often uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that produce reactive oxygen species to degrade pollutants. mdpi.com
These chemical oxidation techniques can be used to treat contaminated soil and water and are particularly useful for "hot spots" with high concentrations of pollutants. bioone.orgmdpi.com
Thermal Degradation and Desorption
Thermal treatment is a prominent method for the decomposition of brominated flame retardants and the PBDD/Fs they can form. researchgate.net Thermal degradation involves subjecting the contaminated material to high temperatures, leading to the breakdown of the chemical structure. Temperature is a critical factor influencing the efficiency of thermal decomposition. researchgate.net For instance, the thermal degradation of tetrabromobisphenol A (TBBPA), a precursor to PBDFs, shows significant decomposition above 230°C. researchgate.net
Thermal desorption, on the other hand, is a pre-concentration technique used in analytical chemistry to analyze volatile and semi-volatile organic compounds. hpst.cz It involves heating a sample to release adsorbed compounds, which are then transferred to a gas chromatograph for analysis. hpst.cz This method is effective for identifying and quantifying microplastics and their associated additives, which can be sources of PBDFs. hpst.cz Desorption temperatures are optimized to ensure the release of target compounds without causing their degradation. mpg.de For some materials, lower desorption temperatures are necessary to prevent the sorbent itself from degrading. mpg.de
Research has shown that the formation of PBDD/Fs during thermal processes is complex. For example, the pyrolysis of TBBPA can lead to the formation of mono- to pentabrominated dibenzofurans at a temperature of 600°C. researchgate.net In another study, the combustion of an activated carbon and copper(II) bromide mixture resulted in the formation of brominated dioxins and furans at temperatures between 300 and 500°C, with the highest yield at 300°C. acs.org
Adsorption Methods (e.g., Activated Carbon)
Adsorption is a widely used and economical method for removing organic pollutants from flue gas and wastewater. researchgate.netsemanticscholar.org Activated carbon is a highly effective adsorbent due to its large internal surface area and pore volume. diva-portal.org It can be produced from various carbonaceous materials through carbonization and activation processes. diva-portal.org
The efficiency of activated carbon in removing pollutants is influenced by several factors, including the properties of the activated carbon itself (e.g., pore size distribution) and the operating conditions (e.g., temperature, pH, and the concentration of the pollutant). diva-portal.orgmdpi.com The adsorption capacity for volatile organic compounds (VOCs) on activated carbon, for instance, decreases at higher temperatures and lower concentrations. researchgate.net The pH of the solution can also significantly affect the adsorption capacity, with the optimal pH varying depending on the target compound. mdpi.com
Studies have demonstrated the effectiveness of activated carbon in adsorbing dioxin-like compounds. researchgate.net The pore structure of the activated carbon plays a crucial role, with micropores contributing the most to the total pore volume and adsorption capacity. diva-portal.org For effective removal, the pore size of the activated carbon should be compatible with the molecular size of the adsorbate.
| Adsorbent | Target Pollutant | Key Findings |
| Activated Carbon | Volatile Organic Compounds (VOCs) | Adsorption capacity is influenced by temperature and pollutant concentration. researchgate.net |
| Activated Carbon | Dyes and Antibiotics | Removal efficiency is dependent on adsorbent dosage and pH. mdpi.com |
| Activated carbon | Petroleum refinery wastewater | High chemical oxygen demand (COD) removal efficiency can be achieved. semanticscholar.org |
Photodegradation as a Remediation Pathway
Photodegradation, or photolysis, is an environmental remediation process that utilizes light to break down pollutants. This process can occur directly or be enhanced by a photocatalyst. nih.gov For dioxin-like compounds, photocatalysis has been shown to be more rapid than direct photolysis. nih.gov
Titanium dioxide (TiO₂) is a commonly used photocatalyst that, when irradiated with UV light, generates reactive oxygen species that can degrade organic pollutants. researchgate.netmdpi.com Studies on the photocatalytic degradation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a related and highly toxic compound, have shown high degradation efficiency in the presence of TiO₂. mdpi.com The rate of photocatalytic degradation is influenced by the degree of chlorination, with less chlorinated congeners degrading faster. nih.gov
The degradation pathway often involves the stepwise removal of halogen atoms. For example, the photodegradation of 1,2,3,6,7,8-hexachlorodibenzo-p-dioxin (B1198213) (HxCDD) proceeds through the formation of pentachlorinated and then tetrachlorinated congeners. nih.gov Research has also explored the use of novel photocatalysts, such as bismuth-based materials, for the degradation of organic pollutants under visible light, which is a more sustainable approach. beilstein-journals.orgmdpi.com
| Pollutant | Remediation Method | Key Findings |
| 2,3,7,8-TCDD and 1,2,3,6,7,8-HxCDD | Direct photolysis and photocatalysis with TiO₂ | Photocatalysis is faster than direct photolysis; degradation rate decreases with increased chlorination. nih.gov |
| 2,3,7,8-TCDD | Photocatalysis with silver-titanium doped zeolites | Achieved 91% degradation after 60 minutes and 98% after 5 hours. mdpi.com |
| Methylene Blue | Photocatalysis with TiO₂ | Leads to almost complete mineralization of the dye. researchgate.net |
Waste Management and Emission Control Practices
Effective waste management and emission control are crucial in preventing the release of 1,2,7,8-Tetrabromodibenzofuran and other PBDD/Fs into the environment.
Process Optimization in Industrial Settings
Process optimization in industries that may inadvertently produce PBDD/Fs is a key preventive measure. boc-group.com This involves a systematic approach to identify and modify process parameters to minimize the formation of these toxic compounds. boc-group.com Key steps in process optimization include process mapping, data collection and analysis, identifying areas for improvement, setting clear objectives, and implementing and monitoring changes. boc-group.comboc-group.com
Waste Minimization and Recycling
Waste minimization and recycling are fundamental components of an integrated waste management strategy that can help reduce the potential for PBDD/F formation. epa.ieipcc.ch The waste hierarchy prioritizes waste prevention, followed by reuse, recycling, and finally, disposal. epa.ie
For materials that may contain brominated flame retardants, which are precursors to PBDD/Fs, proper end-of-life management is critical. Uncontrolled thermal disposal or recycling of electronic waste, for example, can lead to significant PBDD/F emissions. pops.int
Effective waste management planning involves:
Segregation at the source: Separating different types of waste, such as recyclable materials from general waste, is essential. bwcimplementation.org
Promoting recycling and reuse: Encouraging the use of recycled materials and designing products for easier disassembly and recycling can reduce the volume of waste requiring disposal. epa.ie
Proper disposal of hazardous waste: Wastes containing persistent organic pollutants must be managed as hazardous waste to prevent their release into the environment. bwcimplementation.orgnih.gov
Research Gaps and Future Directions in 1,2,7,8 Tetrabromodibenzofuran Studies
Understanding Congener-Specific Environmental Behavior
A primary research gap is the detailed, congener-specific understanding of how 1,2,7,8-TBDF behaves in the environment. While general data exists for PBDFs as a class, the specific environmental fate and transport of the 1,2,7,8-isomer are not well-documented. PBDFs are known to be emitted from various sources, including combustion and industrial processes, leading to their widespread distribution in the environment, contaminating soil, sediment, and indoor dust. diva-portal.orgresearchgate.net
Studies on the chlorinated analogue, 1,2,7,8-tetrachlorodibenzo-p-dioxin (B1206309) (1,2,7,8-TCDD), have shown a high affinity for sorption to soil and a strong correlation with organic matter content, which limits its mobility. nih.gov This suggests that 1,2,7,8-TBDF likely exhibits similar behavior, binding strongly to soil and sediment particles, which would reduce its transport via water but could increase its mobility when attached to airborne particulate matter. However, direct experimental data for 1,2,7,8-TBDF is needed to confirm these assumptions.
Future research must focus on:
Partitioning Coefficients: Determining the octanol-water (Kow) and organic carbon-water (B12546825) (Koc) partition coefficients specifically for 1,2,7,8-TBDF to accurately model its distribution in different environmental compartments.
Atmospheric Transport: Investigating its potential for long-range atmospheric transport, either in the gas phase or adsorbed to particulate matter.
Bioaccumulation and Biomagnification: Conducting studies to determine the bioaccumulation factor (BAF) and biomagnification factor (BMF) of 1,2,7,8-TBDF in various aquatic and terrestrial food webs to understand its potential to concentrate in organisms. cdc.gov
Elucidation of Novel Formation and Degradation Pathways
The formation of PBDFs is primarily linked to the thermal degradation of brominated flame retardants (BFRs), especially polybrominated diphenyl ethers (PBDEs). diva-portal.orgpops.int These transformations can occur during manufacturing processes, use in consumer products, and waste incineration. researchgate.netresearchgate.netnih.gov The primary formation pathways involve the cyclization of PBDE precursors. researchgate.net
Degradation of these compounds is also a critical area of study. Photodegradation, or the breakdown of the molecule by light, is a significant environmental degradation process. who.intheraldopenaccess.us However, the photolysis of some BFRs, like PBDEs, can paradoxically lead to the formation of PBDFs. mdpi.comresearchgate.net For instance, the photolytic debromination of higher-brominated PBDEs can create lower-brominated furans. uvic.ca
Key research areas for the future include:
Precursor-Specific Formation: Identifying the specific BFR precursors and thermal or photolytic conditions that favor the formation of the 1,2,7,8-TBDF isomer over other tetrabromodibenzofurans.
Abiotic Degradation: Quantifying the rates and identifying the products of abiotic degradation pathways, such as photolysis in water, soil, and air, to determine its environmental persistence.
Biotic Degradation: Investigating the potential for microbial communities in soil and sediment to degrade 1,2,7,8-TBDF under various conditions (aerobic, anaerobic) and identifying the specific microorganisms and enzymatic pathways involved.
Advanced Analytical Method Development for Trace Detection and Isomer Specificity
The accurate detection and quantification of 1,2,7,8-TBDF in complex environmental and biological samples present a significant analytical challenge. The large number of possible PBDD/F congeners requires highly selective and sensitive analytical methods. inchem.org High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the current gold standard for analysis. nih.govnih.gov
However, significant challenges remain. Co-elution with other isomers and interference from high concentrations of other brominated compounds, such as PBDEs, can complicate analysis. researchgate.net The development of analytical methods has been slower for brominated congeners compared to their chlorinated counterparts, and a limited number of analytical standards are available. inchem.org
Future research should be directed towards:
Improved Chromatographic Separation: Developing new gas chromatography columns and techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), to achieve better separation of 1,2,7,8-TBDF from other isomers and interfering compounds. diva-portal.org
Enhanced Sample Preparation: Optimizing sample extraction and clean-up procedures to more effectively remove interfering matrix components. The use of materials like florisil (B1214189) and activated carbon in clean-up steps has shown promise in separating PBDFs from PBDEs. researchgate.net
Cost-Effective Screening Methods: Developing more affordable and rapid screening methods that can reliably detect the presence of 1,2,7,8-TBDF in a large number of samples, which can then be confirmed by HRGC/HRMS.
Analytical Techniques for PBDD/F Analysis
| Technique | Description | Advantages | Challenges/Research Needs |
|---|---|---|---|
| HRGC/HRMS | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry. The current "gold standard" for dioxin and furan (B31954) analysis. | High sensitivity and selectivity for isomer-specific quantification. nih.gov | High cost, complex sample preparation, potential for interference from PBDEs. researchgate.net Need for more certified standards. inchem.org |
| GC×GC-µECD | Comprehensive Two-Dimensional Gas Chromatography with micro-Electron Capture Detection. | Enhanced separation power for complex mixtures. diva-portal.org Potentially more cost-effective than HRMS for screening. | Requires optimization for routine quantitative analysis of PBDD/Fs. diva-portal.org |
| Advanced Sample Cleanup | Use of multi-layered columns with materials like silica (B1680970) gel, florisil, and activated carbon. | Improves removal of interfering compounds like PBDEs, leading to more accurate quantification. researchgate.net | Method development is needed for different complex matrices (e.g., soil, biological tissues). researchgate.net |
Comprehensive Biochemical and Metabolic Characterization across Species
Understanding how 1,2,7,8-TBDF interacts with biological systems is fundamental to assessing its toxicological risk. There is a significant lack of information on its metabolism and toxicokinetics across a wide range of species.
Studies on the closely related 2,3,7,8-tetrabromodibenzofuran (B3055897) (2,3,7,8-TeBDF) in mice have shown that it is retained in the liver and eliminated slowly, with a half-life of approximately 8.8 days. mdpi.com Similarly, the chlorinated analog 2,3,7,8-TCDF accumulates in the muscle of rainbow trout and is metabolized slowly. nih.gov In stark contrast, a key study on 1,2,7,8-TBDF in rats demonstrated that it was rapidly metabolized and excreted, with a half-life of about one day. This rapid elimination is attributed to the presence of adjacent unsubstituted carbon atoms, which makes the molecule more susceptible to metabolic enzymes.
This highlights a critical congener-specific difference and underscores the danger of extrapolating data from other isomers. Research is needed to:
Comparative Metabolism Studies: Investigate the metabolism, distribution, and elimination of 1,2,7,8-TBDF in a variety of species, including fish, birds, and other mammals, to understand interspecies differences. jifro.ir
Metabolic Pathway Identification: Identify the specific metabolites formed from 1,2,7,8-TBDF and the enzymes responsible for its biotransformation. This is crucial for understanding potential detoxification or bioactivation pathways.
Toxicokinetic Modeling: Develop models to predict the uptake, tissue distribution, and elimination kinetics in different species, which can help in assessing exposure and potential long-term effects.
Metabolic Half-Life of Tetrabrominated/Tetrachlorinated Dibenzofurans in Different Species
| Compound | Species | Primary Tissue/Organ | Reported Half-Life | Key Finding |
|---|---|---|---|---|
| 1,2,7,8-Tetrabromodibenzofuran | Rat | Whole Body | ~1 day | Rapid elimination due to susceptibility to metabolism. |
| 2,3,7,8-Tetrabromodibenzofuran | Mouse | Liver | 8.8 days | Slower elimination compared to the 1,2,7,8-isomer, indicating persistence. mdpi.com |
| 2,3,7,8-Tetrachlorodibenzofuran (B131793) | Rainbow Trout | Whole Body (assimilated) | 14.8 days | Significant accumulation in muscle and slow elimination. nih.gov |
Development of Sustainable Remediation Technologies
Given the persistence of PBDFs, developing effective and sustainable technologies to remediate contaminated sites is a high priority. Currently, there are no established remediation methods specifically for 1,2,7,8-TBDF. Research has focused on related compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).
Promising remediation strategies that warrant further investigation for PBDFs include:
Bioremediation: This approach uses microorganisms to break down contaminants. researchgate.net Studies have shown that amending contaminated soil with materials like compost can stimulate native microbial populations to degrade highly chlorinated dioxins. nih.govnih.gov Future work should aim to isolate and cultivate microbial consortia capable of degrading PBDFs and to optimize conditions for in-situ bioremediation. nih.govgreensoilgroup.com
Photocatalytic Degradation: This technology uses a catalyst and light to break down pollutants. mdpi.com Research on TCDD has shown that photocatalysts can significantly enhance degradation under UV irradiation. mdpi.com This could be a sustainable approach for treating contaminated water or soil, but its effectiveness for 1,2,7,8-TBDF needs to be evaluated.
Thermal Treatment: In-situ thermal treatment can destroy or volatilize organic contaminants, but the high temperatures required can be energy-intensive. epa.gov
Immobilization: Solidification/stabilization techniques aim to trap contaminants within a solid matrix to prevent their leaching into the environment. epa.goviastate.edu While this contains the pollutant, it does not destroy it.
The development of sustainable remediation technologies for 1,2,7,8-TBDF requires a multi-faceted approach, focusing on methods that are not only effective but also cost-efficient and environmentally friendly.
Q & A
Q. What are the validated analytical methods for detecting TBDF in environmental and biological matrices?
To detect TBDF, researchers employ gas chromatography coupled with mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC). These methods require isotopic dilution techniques (e.g., using -labeled standards) to improve accuracy, especially in complex matrices like sediment or biological tissues. GC/MS is preferred for its high sensitivity in separating TBDF isomers, while HPLC is useful for quantifying parent compounds and metabolites. Calibration curves should be validated against certified reference materials to ensure precision .
Q. How can synthesis of TBDF be optimized for positional bromination specificity?
TBDF is synthesized via electrophilic aromatic bromination of dibenzofuran using Br in the presence of Lewis acid catalysts (e.g., Fe or AlBr). To achieve 1,2,7,8-substitution, reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled. Microwave-assisted synthesis can enhance regioselectivity by reducing side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target isomer .
Q. What physicochemical properties govern TBDF’s environmental distribution and bioaccumulation potential?
Key properties include:
These properties inform models for environmental fate and trophic transfer.
Advanced Research Questions
Q. How do metabolic pathways influence TBDF’s toxicokinetics in mammalian systems?
In rats, TBDF undergoes hepatic cytochrome P450-mediated oxidation, forming hydroxylated metabolites excreted via bile and feces. Biliary excretion accounts for ~50% of the dose within 8 hours, with residual accumulation in liver and adipose tissue. Researchers use bile-duct cannulated models to quantify enterohepatic recirculation. Physiologically based pharmacokinetic (PBPK) models can extrapolate these kinetics to humans, though species-specific metabolic rates must be calibrated .
Q. What experimental evidence links TBDF to aryl hydrocarbon receptor (AhR) activation?
TBDF binds to the Ah receptor, albeit with lower affinity than 2,3,7,8-TCDD. In vitro reporter gene assays (e.g., Hepa-1 cells transfected with AhR-responsive luciferase) show dose-dependent induction of CYP1A1/1A2. Competitive binding assays using H-TCDD confirm TBDF’s partial agonist activity. However, its rapid elimination (vs. TCDD) limits sustained AhR activation, necessitating repeated dosing in chronic studies .
Q. What challenges arise in designing chronic toxicity studies for TBDF?
Key challenges include:
- Short half-life : Requires frequent dosing (e.g., daily oral gavage) to maintain steady-state concentrations .
- Biomarker selection : Transient CYP1A1 induction may not correlate with long-term effects. Proteomics or transcriptomics are needed to identify stable biomarkers.
- Dose extrapolation : Rapid metabolism in rodents may underestimate human risk. Subcutaneous implants or osmotic pumps can mimic continuous exposure .
Data Contradictions and Resolution
- Rapid elimination vs. bioaccumulation : While TBDF’s half-life in rats is short (~1 day), its high Log Kow suggests potential for lipid accumulation. Resolution: Adipose tissue acts as a reservoir, prolonging low-level exposure despite rapid clearance .
- AhR activation potency : TBDF’s weaker affinity compared to TCDD may underestimate its toxicity in vitro. Resolution: Use humanized AhR models or combinatorial assays with metabolic activation .
Methodological Recommendations
- Environmental sampling : Use Soxhlet extraction with toluene for sediment/soil, followed by cleanup with activated carbon columns to remove interferents .
- In vivo dosing : For dermal absorption studies, apply TBDF in acetone/olive oil (1:1) to shaved rat skin; measure systemic uptake via blood and excreta .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
